3-[4-(2-Methylphenyl)piperazin-1-yl]pyridine-4-carbonitrile
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Overview
Description
3-[4-(2-Methylphenyl)piperazin-1-yl]pyridine-4-carbonitrile is a complex organic compound that features a piperazine ring substituted with a 2-methylphenyl group and a pyridine ring with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Methylphenyl)piperazin-1-yl]pyridine-4-carbonitrile typically involves the reaction of 2-methylphenylpiperazine with a pyridine derivative. . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The use of solid-phase synthesis and photocatalytic methods can also be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Methylphenyl)piperazin-1-yl]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[4-(2-Methylphenyl)piperazin-1-yl]pyridine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(2-Methylphenyl)piperazin-1-yl]pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby providing therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
3-Cyanopyridine:
2-(4-Methyl-2-phenyl-1-piperazinyl)-3-pyridinemethanol: This compound features a similar piperazine and pyridine structure.
Uniqueness
3-[4-(2-Methylphenyl)piperazin-1-yl]pyridine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a 2-methylphenyl group and a pyridine ring with a carbonitrile group makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H18N4 |
---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
3-[4-(2-methylphenyl)piperazin-1-yl]pyridine-4-carbonitrile |
InChI |
InChI=1S/C17H18N4/c1-14-4-2-3-5-16(14)20-8-10-21(11-9-20)17-13-19-7-6-15(17)12-18/h2-7,13H,8-11H2,1H3 |
InChI Key |
KUQMMUDGIGENHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=C(C=CN=C3)C#N |
Origin of Product |
United States |
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